(S)-Tetrahydrofuran-3-carboxylic acid basic properties
(S)-Tetrahydrofuran-3-carboxylic acid basic properties
An In-depth Technical Guide to the Basic Properties of (S)-Tetrahydrofuran-3-carboxylic Acid
Introduction
(S)-Tetrahydrofuran-3-carboxylic acid, a chiral building block, is of significant interest in synthetic organic chemistry and drug development.[1] Its tetrahydrofuran moiety and carboxylic acid functional group make it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant analytical workflows.
Physicochemical Properties
The fundamental properties of (S)-Tetrahydrofuran-3-carboxylic acid are summarized below. It is important to note that several of these values are predicted through computational models.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₃ | [1][3][4][5] |
| Molecular Weight | 116.12 g/mol | [3][4][5] |
| CAS Number | 168395-26-4 | [3][5] |
| Appearance | Yellow to brown liquid | [3] |
| pKa | 4.33 ± 0.20 (Predicted) | [3] |
| Boiling Point | 252.1 ± 33.0 °C at 760 mmHg (Predicted) | [3][5] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | Soluble | [6] |
| Storage Temperature | -20°C to 4°C | [3][4][5] |
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties of a carboxylic acid like (S)-Tetrahydrofuran-3-carboxylic acid.
Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter indicating the strength of an acid in a solution. Potentiometric titration is a common and accurate method for its determination.[7][8]
Methodology: Potentiometric Titration
-
Solution Preparation :
-
Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).[8]
-
Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[8]
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]
-
-
Titration Procedure :
-
Place a known volume of the acid solution into a beaker with a magnetic stir bar.[8]
-
Immerse the calibrated pH electrode into the solution.[8]
-
Add the standardized NaOH solution in small, precise increments using a burette.[8]
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.[8]
-
Continue this process until the pH shows a sharp increase and then begins to level off, indicating the titration is past the equivalence point.
-
-
Data Analysis :
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the midpoint of the steepest portion of the curve.[7]
-
The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.
-
According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[7]
-
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] For small sample volumes, a micro boiling point determination using a Thiele tube is a suitable method.[11]
Methodology: Micro Boiling Point (Thiele Tube)
-
Sample Preparation :
-
Apparatus Setup :
-
Measurement :
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[11] Convection currents will ensure uniform heating of the oil.[9]
-
As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] This indicates the temperature is just above the boiling point.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[9] Record this temperature.
-
Caption: Workflow for micro boiling point determination.
Determination of Aqueous Solubility
The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound.[12][13]
Methodology: Shake-Flask Method
-
Preparation :
-
Equilibration :
-
Seal the flasks and place them in a mechanical agitator or shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).[12][13]
-
Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The concentration of the dissolved solid should not change significantly between sequential time points.[12]
-
-
Sample Analysis :
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To remove any suspended particles, the sample should be filtered or centrifuged.[12]
-
Quantitatively analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[14][15]
-
The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.
-
Caption: Workflow for aqueous solubility using the shake-flask method.
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and characterization.
Infrared (IR) Spectroscopy
Carboxylic acids exhibit highly characteristic IR absorption bands.[16][17][18]
-
O–H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[16][17][19] This broadness is due to hydrogen bonding between the carboxylic acid molecules.[16][17]
-
C=O Stretch : A sharp, intense absorption appears between 1760-1690 cm⁻¹.[16][18] For dimeric, saturated aliphatic acids, this peak is typically centered around 1710 cm⁻¹.[18][19]
-
C–O Stretch : An absorption band for the C-O single bond is found in the 1320-1210 cm⁻¹ region.[16][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-13 ppm range.[20][21][22][23] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[21][22] Protons on the carbon adjacent to the carboxyl group would be expected to resonate in the 2-3 ppm region.[21][22]
-
¹³C NMR : The carbonyl carbon of the carboxylic acid functional group typically absorbs in the 165-185 ppm range.[23][24]
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids often undergo characteristic fragmentation patterns.[25] A common fragmentation pathway involves the initial loss of the hydroxyl group (–OH, a loss of 17 mass units), followed by the loss of carbon monoxide (CO, a loss of 28 mass units).[25] Analysis is often performed using techniques like GC-MS or LC-MS, which may involve derivatization to improve volatility or ionization efficiency.[26][27][28]
References
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